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Compound of Interest

Compound Name: 5-Bromo-N-methylnicotinamide

Cat. No.: B121647

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of diverse derivatives from 5-Bromo-N-methylnicotinamide. This versatile building block is a
key starting material for generating libraries of novel compounds with potential applications in
various therapeutic areas, particularly as modulators of nicotinamide N-methyltransferase
(NNMT), an enzyme implicated in a range of diseases including metabolic disorders, oncology,
and neurodegenerative conditions.

Introduction

5-Bromo-N-methylnicotinamide serves as a valuable scaffold in medicinal chemistry. The
presence of a bromine atom at the 5-position of the pyridine ring allows for a variety of
palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl,
heteroaryl, amino, and alkynyl functionalities. This facilitates the exploration of structure-activity
relationships (SAR) and the development of potent and selective therapeutic agents. The N-
methylnicotinamide core is of particular interest due to its structural similarity to the natural
substrate of NNMT, making its derivatives prime candidates for inhibitors of this enzyme.

Synthetic Strategies: Palladium-Catalyzed Cross-
Coupling Reactions
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The bromine atom on the pyridine ring of 5-Bromo-N-methylnicotinamide is amenable to
several powerful bond-forming reactions. The following sections detail the application of
Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for the synthesis of 5-aryl, 5-
amino, and 5-alkynyl-N-methylnicotinamide derivatives, respectively.
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Caption: General synthetic workflows for the derivatization of 5-Bromo-N-
methylnicotinamide.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-N-
methylnicotinamides

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an
organohalide and an organoboron compound. This reaction is highly effective for introducing a
variety of aryl and heteroaryl substituents at the 5-position of 5-Bromo-N-methylnicotinamide.

Catalytic Cycle
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Yields for Suzuki-
Miyaura Coupling of Bromo-pyridines

While specific data for 5-Bromo-N-methylnicotinamide is limited, the following table
summarizes typical yields obtained for the Suzuki-Miyaura coupling of analogous 5-
bromonicotinic acid derivatives.[1] These values provide a reasonable expectation for the
synthesis of 5-Aryl-N-methylnicotinamides.
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Arylbor .
] Catalyst Temp . Yield
Entry onic Base Solvent Time (h)
Acid (mol%) (°C) (%)
ci

Phenylbo  Pd(PPhs)
1 ] ] K3POa4 DMF 80 24 85
ronic acid 4 (5)

4-
Fluoroph Pd(PPhs)

2 KsPOa DMF 80 24 89
enylboro 4 (5)
nic acid
3-
Methoxy Pd(PPhs)

3 KsPOa4 DMF 80 24 82
phenylbo 4 (5)
ronic acid
Thiophen
e-2- Pd(dppf) Dioxane/

4 ) K2COs 100 12 78
boronic Clz (5) H20
acid

Experimental Protocol: General Procedure for Suzuki-
Miyaura Coupling

e Reaction Setup: In a dry Schlenk flask, combine 5-Bromo-N-methylnicotinamide (1.0 eq.),
the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as KsPOa or Cs2COs
(2.0-3.0 eq.).

 Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or
Nitrogen) three times.

o Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.qg.,
Pd(PPhs)4, 5 mol%) and degassed solvent (e.g., DMF, Dioxane/Hz20).

» Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (typically
monitored by TLC or LC-MS).
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» Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an

organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine,

dried over anhydrous Na2SOa4, and concentrated under reduced pressure. The crude product

is then purified by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 5-

Amino-N-methylnicotinamides

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen

bonds, enabling the coupling of a wide range of primary and secondary amines with 5-Bromo-

N-methylnicotinamide.

Data Presentation: Representative Yields for Buchwald-
Hartwig Amination of Bromo-pyridines

The following table presents typical yields for the Buchwald-Hartwig amination of similar bromo-

pyridine substrates, which can serve as a reference for the synthesis of 5-Amino-N-

methylnicotinamides.

. Catalyst Ligand Temp Yield
Entry Amine Base Solvent
(mol%) (mol%) (°C) (%)
Morpholi Pdz(dba) BINAP
1 NaOtBu Toluene 100 90
ne 3(2) (4)
- Pd(OAc)z  Xantphos )
2 Aniline Cs2C0s3 Dioxane 110 85
2) (4)
Benzyla Pdz(dba)  XPhos
3 _ KsPOa4 t-BuOH 100 88
mine 3 (1.5) 3)
Piperidin Pd(OAc)2 RuPhos
4 K2COs Toluene 100 92

e &)

(4)

Experimental Protocol: General Procedure for
Buchwald-Hartwig Amination
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e Reaction Setup: To a dry Schlenk flask, add 5-Bromo-N-methylnicotinamide (1.0 eq.), the
palladium precatalyst (e.g., Pdz(dba)s, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%),
and the base (e.g., NaOtBu, 1.4 eq.).

 Inert Atmosphere: Seal the flask and purge with an inert gas.
» Reagent Addition: Add anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq.).

e Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is
consumed.

o Work-up and Purification: After cooling, the reaction is quenched with water and extracted
with an organic solvent. The organic phase is washed, dried, and concentrated. The residue
is purified by column chromatography to afford the desired 5-amino-N-methylnicotinamide
derivative.

Sonogashira Coupling: Synthesis of 5-Alkynyl-N-
methylnicotinamides

The Sonogashira coupling provides a direct route to 5-alkynyl-N-methylnicotinamides by
reacting 5-Bromo-N-methylnicotinamide with a terminal alkyne.

Data Presentation: Representative Yields for
Sonogashira Coupling of Bromo-pyridines

The yields for Sonogashira coupling of various bromo-pyridines are presented below and can
be used to estimate the expected outcomes for reactions with 5-Bromo-N-
methylnicotinamide.
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Catalyst Temp . Yield
Entry Alkyne Base Solvent Time (h)
System (°C) (%)

Phenylac  PdCIz(PP
1 EtsN DMF 80 4-6 93
etylene hs)2 / Cul

Propargyl PdCI>(PP

2 EtsN THF RT 12-24 ~85
alcohol hs)2 / Cul
Trimethyl
) Pd(PPhs) )
3 silylacetyl EtsN THF Reflux N/A High
2Cl2 / Cul
ene
Pd(PPhs) )
4 1-Hexyne i-Pr2NH Dioxane 60 8 88
4/ Cul

Experimental Protocol: General Procedure for
Sonogashira Coupling

e Reaction Setup: In a Schlenk flask, combine 5-Bromo-N-methylnicotinamide (1.0 eq.), the
palladium catalyst (e.g., PdCIz(PPhs)2, 3 mol%), and the copper(l) co-catalyst (e.g., Cul, 5
mol%).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

e Reagent Addition: Add an anhydrous solvent (e.g., DMF or THF) and a base (e.g., EtsN, 2.0
eq.). Then, add the terminal alkyne (1.2 eq.) dropwise.

o Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80
°C) for the required time.

» Work-up and Purification: Upon completion, the reaction is worked up by adding water and
extracting with an organic solvent. The combined organic layers are dried and concentrated.
The crude product is purified by column chromatography.

Biological Activity: Targeting Nicotinamide N-
Methyltransferase (NNMT)
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Derivatives of N-methylnicotinamide are of significant interest as potential inhibitors of
Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that catalyzes the
methylation of nicotinamide and other pyridine-containing compounds, playing a crucial role in
cellular metabolism and energy homeostasis.[2] Overexpression of NNMT has been linked to
various diseases, including cancer, obesity, and type 2 diabetes.[3]

Signaling Pathway: Role of NNMT in Cellular Metabolism
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Caption: Inhibition of NNMT by 5-substituted-N-methylnicotinamide derivatives can modulate
cellular NAD+ levels and methylation processes.

By inhibiting NNMT, the levels of its substrate, nicotinamide, can be increased, which in turn
can boost the levels of NAD+, a critical coenzyme in cellular redox reactions and energy
metabolism.[3] This modulation of the NAD+ salvage pathway is a key therapeutic strategy for
various metabolic diseases.
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Data Presentation: Biological Activity of NNMT Inhibitors

The following table summarizes the inhibitory activity (ICso values) of various compounds
targeting NNMT, including known nicotinamide-based inhibitors. These data can guide the
design and evaluation of novel derivatives synthesized from 5-Bromo-N-methylnicotinamide.

Compound Structure hNNMT ICso (pM) Reference

5-amino-1- o
o Quinoline-based 1.2 [4]
methylquinolinium

3-amino-isoquinoline

o Isoquinoline-based 6.3 [4]
methiodide
JBSNF-000088 Nicotinamide analog 1.8 [4]
MS2734 (Bisubstrate Nicotinamide-
—_— : . 14.0 [5]
inhibitor) adenosine conjugate
Tetrahydroisoquinoline ) o
) o Tetrahydroisoquinoline
-Triazole Derivative 3.177 [3]
-based
(4a)
Tetrahydroisoquinoline ] o
) o Tetrahydroisoquinoline
-Triazole Derivative 7.9 [3]
-based
(4c)
Conclusion

5-Bromo-N-methylnicotinamide is a highly valuable starting material for the synthesis of a
wide array of derivatives through well-established palladium-catalyzed cross-coupling
reactions. The resulting 5-substituted-N-methylnicotinamides are promising candidates for the
development of novel therapeutics, particularly as inhibitors of NNMT. The protocols and data
presented in these application notes provide a solid foundation for researchers to explore the
synthetic and medicinal chemistry of this important class of compounds. Further screening of
these derivatives against a panel of kinases and other relevant biological targets is warranted

to fully elucidate their therapeutic potential.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b121647?utm_src=pdf-body
https://www.researchgate.net/publication/317187624_Structure_Activity_Relationship_for_Small_Molecule_Inhibitors_of_Nicotinamide_N-Methyltransferase
https://www.researchgate.net/publication/317187624_Structure_Activity_Relationship_for_Small_Molecule_Inhibitors_of_Nicotinamide_N-Methyltransferase
https://www.researchgate.net/publication/317187624_Structure_Activity_Relationship_for_Small_Molecule_Inhibitors_of_Nicotinamide_N-Methyltransferase
https://pmc.ncbi.nlm.nih.gov/articles/PMC5823789/
https://www.mdpi.com/2673-9623/3/4/32
https://www.mdpi.com/2673-9623/3/4/32
https://www.benchchem.com/product/b121647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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